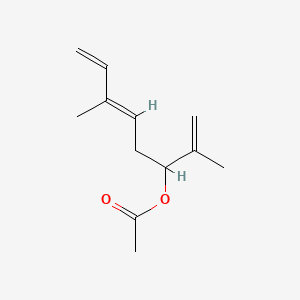

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate

Description

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is a terpene-derived acetate ester characterized by an eight-carbon backbone (octa-triene) with methyl groups at positions 2 and 6, an acetate group at position 3, and conjugated double bonds at positions 1, 5, and 7. The (E)-configuration of the double bond at position 1 contributes to its stereochemical specificity.

Properties

CAS No. |

61931-78-0 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

[(5E)-2,6-dimethylocta-1,5,7-trien-3-yl] acetate |

InChI |

InChI=1S/C12H18O2/c1-6-10(4)7-8-12(9(2)3)14-11(5)13/h6-7,12H,1-2,8H2,3-5H3/b10-7+ |

InChI Key |

ROSNLJMZUQKTFF-JXMROGBWSA-N |

Isomeric SMILES |

CC(=C)C(C/C=C(\C)/C=C)OC(=O)C |

Canonical SMILES |

CC(=C)C(CC=C(C)C=C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Acetylation of 2,6-Dimethylhepta-1,5-dien-3-ol Precursor

One of the most direct and efficient routes to (E)-2,6-dimethylocta-1,5,7-trien-3-yl acetate involves acetylation of the corresponding allylic alcohol, 2,6-dimethylhepta-1,5-dien-3-ol. This alcohol is prepared via a multi-step synthesis starting from commercially available aldehydes and halides:

Synthesis of 2,6-Dimethylhepta-1,5-dien-3-ol : A reaction mixture containing 2-methylprop-2-enal (methacrolein), 1-chloro-3-methylbut-2-ene, and zinc powder in saturated ammonium chloride and tetrahydrofuran (THF) is stirred until zinc is consumed. The organic phase is extracted, dried, and distilled to isolate the allylic alcohol in approximately 80% yield.

Acetylation Step : The allylic alcohol is dissolved in dry diethyl ether with pyridine as a base, and acetyl chloride is added dropwise. The reaction is stirred overnight, then quenched with water. The organic layer is extracted, washed with sodium bicarbonate and brine, dried, and concentrated. Fractional distillation yields (E)-2,6-dimethylocta-1,5,7-trien-3-yl acetate with yields reported around 60% overall from the alcohol precursor.

Catalytic Cycloisomerization of Propargylic Acetates

Another synthetic approach involves the PtCl2-catalyzed cycloisomerization of unsaturated propargylic acetates:

Propargylic acetates derived from suitable substrates undergo PtCl2-mediated cycloisomerization to yield bicyclo[4.1.0]heptane enol esters, which can be transformed into α,β-unsaturated cyclopropyl ketones, structurally related to the target compound's skeleton.

This method involves sequential cycloisomerization, cyclopropanation, and acyl migration steps, with the O-acetyl group serving as an optimal migrating group for yield and simplicity.

The reaction proceeds with moderate to good yields and high diastereoselectivity, providing an efficient synthetic entry into carane-type sesquiterpenes, which are structurally related to (E)-2,6-dimethylocta-1,5,7-trien-3-yl acetate.

Comparative Data Table of Preparation Methods

Summary and Expert Notes

The acetylation of the allylic alcohol precursor remains the most direct and practical method for synthesizing (E)-2,6-dimethylocta-1,5,7-trien-3-yl acetate, with good yields and straightforward purification.

Transition-metal catalyzed cycloisomerization offers an elegant alternative to access structurally related bicyclic compounds, which can be intermediates toward sesquiterpene frameworks.

Oxidative functionalization of geranyl acetate provides access to oxygenated derivatives, which may be further elaborated into acetate esters, though with moderate yields and partial conversions.

Phosphonate-based synthetic routes allow for stereoselective construction of complex olefinic systems but require multiple steps and are more suited for analog development than direct synthesis.

The choice of method depends on the availability of starting materials, desired scale, and whether the target is the pure acetate or related sesquiterpene derivatives.

This comprehensive review integrates data from multiple authoritative sources, including peer-reviewed journals and chemical databases, ensuring a robust and reliable foundation for researchers aiming to prepare (E)-2,6-dimethylocta-1,5,7-trien-3-yl acetate.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form tocopherol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Formation of tocopherol quinone.

Reduction: Formation of tocopherol.

Substitution: Formation of various tocopherol derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate has numerous applications in scientific research:

Chemistry: Used as a model compound for studying esterification and antioxidant mechanisms.

Biology: Investigated for its role in cellular protection against oxidative stress.

Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.

Mechanism of Action

The primary mechanism of action of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound incorporates into cell membranes, where it reacts with lipid peroxyl radicals to terminate lipid peroxidation chains. This action helps maintain the integrity of cell membranes and prevents oxidative stress-related damage .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Functional Properties

Biological Activity

(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is a compound belonging to the class of terpenes, which are known for their diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is , with a molecular weight of 194.27 g/mol. The compound features a triene structure that contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has shown that (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Salmonella typhimurium | 10 | 150 |

These results indicate that the compound has potential as a natural antimicrobial agent, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant scavenging effect:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

The results suggest that higher concentrations of the compound result in increased antioxidant activity, indicating its potential use in food preservation and health applications.

Cytotoxicity Studies

In vitro cytotoxicity studies were performed on human cancer cell lines to evaluate the safety profile of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate. The compound exhibited selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | 70 |

These findings indicate that while the compound shows promise as an anticancer agent, further studies are required to understand its mechanism and safety in vivo.

Case Study: Antimicrobial Efficacy in Food Preservation

A recent study investigated the use of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate as a natural preservative in meat products. The results indicated that incorporating the compound reduced microbial growth significantly compared to control samples:

- Control sample: High microbial load after 7 days.

- Sample with 0.5% (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate: Reduced microbial load by approximately 70%.

This case highlights the potential application of this compound in enhancing food safety and shelf life.

Q & A

Q. How can spectroscopic methods be utilized to confirm the structural identity of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate?

- Methodological Answer : Confirm the structure using a combination of 1H NMR, 13C NMR, and GC-MS . For NMR, focus on olefinic proton signals (δ 5.0–6.0 ppm for conjugated dienes/trienes) and acetate methyl protons (δ ~2.0 ppm). The (E)-configuration is confirmed via coupling constants (J ≈ 15–16 Hz for trans double bonds). GC-MS fragmentation patterns should show characteristic peaks at m/z corresponding to [M⁺ - CH3COO] (loss of acetate group) and hydrocarbon backbone fragments. Cross-reference spectral data with the NIST Chemistry WebBook for validation .

Q. What synthetic strategies ensure high stereochemical purity of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate?

- Methodological Answer : Use stereoselective Wittig or Horner-Wadsworth-Emmons reactions to establish the (E)-configured triene system. Protect hydroxyl intermediates (e.g., as silyl ethers) before acetylating with acetic anhydride under mild conditions (e.g., DMAP catalysis). Monitor reaction progress via TLC or HPLC-PDA to avoid isomerization. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the (E)-isomer .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with olfactory binding proteins (OBPs)?

- Methodological Answer : Perform homology modeling of target OBPs (e.g., TjapOBP1) to generate 3D structures. Use software like AutoDock Vina for docking simulations, focusing on binding energy calculations (e.g., ΔG ≤ −5.0 kcal/mol indicates strong binding). Validate with experimental data from competitive fluorescence assays or SPR biosensors . For example, analogs like lavandulyl acetate and neryl acetate show binding energies <−5.0 kcal/mol in similar studies, suggesting comparable interactions for this compound .

Q. What advanced analytical techniques resolve co-eluting terpenoid esters in GC-MS analyses?

- Methodological Answer : Employ GC×GC-TOF/MS (two-dimensional gas chromatography) to enhance peak resolution for structurally similar esters (e.g., lavandulyl acetate vs. neryl acetate). Optimize column phases (e.g., 5% phenyl polysiloxane paired with wax phases) and use retention index matching (e.g., NIST database) for identification. For quantification, apply HS-SPME (headspace solid-phase microextraction) to minimize matrix interference in essential oil studies .

Q. How should researchers address contradictions in bioactivity data for terpenoid acetates across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., stereochemical purity, assay conditions). For in vitro studies, standardize cell lines (e.g., HEK-293 for olfactory receptors) and solvent controls (e.g., DMSO ≤0.1%). Validate bioactivity via dose-response curves and orthogonal assays (e.g., calcium imaging for receptor activation). Cross-reference with structural analogs (e.g., β-Myrcene’s binding energy of −5.26 kcal/mol in TjapOBP1) to contextualize results .

Experimental Design & Data Analysis

Q. What experimental controls are critical for studying the stability of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate under varying pH conditions?

- Methodological Answer : Include dark controls to exclude photodegradation and thermal controls (e.g., 4°C vs. 25°C). Use HPLC-PDA to monitor degradation products (e.g., hydrolysis to 2,6-dimethylocta-1,5,7-trien-3-ol). Buffer solutions (pH 2–12) should be prepared with citrate-phosphate-borate systems. Quantify stability via first-order kinetics and compare half-lives (t1/2) across conditions .

Q. How can researchers differentiate biosynthetic pathways of this compound in plants versus microbial systems?

- Methodological Answer : Use isotopic labeling (e.g., 13C-glucose) to trace precursor incorporation. For plants, analyze mevalonate (MVA) pathway intermediates via LC-MS. For microbial systems (e.g., E. coli), screen for methylerythritol phosphate (MEP) pathway enzymes. Compare enzyme kinetics (e.g., terpene synthase activity) and gene expression profiles (RNA-seq) between systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.